4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester

Catalog No.
S6630626
CAS No.
1451391-63-1
M.F
C14H20BBrFNO2
M. Wt
344.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluorophenylboronic acid N-butyldiethano...

CAS Number

1451391-63-1

Product Name

4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester

IUPAC Name

2-(4-bromo-2-fluorophenyl)-6-butyl-1,3,6,2-dioxazaborocane

Molecular Formula

C14H20BBrFNO2

Molecular Weight

344.03 g/mol

InChI

InChI=1S/C14H20BBrFNO2/c1-2-3-6-18-7-9-19-15(20-10-8-18)13-5-4-12(16)11-14(13)17/h4-5,11H,2-3,6-10H2,1H3

InChI Key

HVYLUBDCXFHYEM-UHFFFAOYSA-N

SMILES

B1(OCCN(CCO1)CCCC)C2=C(C=C(C=C2)Br)F

Canonical SMILES

B1(OCCN(CCO1)CCCC)C2=C(C=C(C=C2)Br)F

4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester is an organic compound containing a boron atom bonded to a bromophenyl group (with bromine at the 4th position and fluorine at the 2nd position), and a N-butyldiethanolamine ester group []. It is a relatively new compound, and limited information is available on its origin and specific significance in scientific research. However, based on its structure, it is likely a functionalized organic molecule designed for use in organic synthesis or medicinal chemistry applications [, ].


Molecular Structure Analysis

The key features of the molecule include:

  • A central boron atom (B) bonded to four groups:
    • A bromophenyl ring (C6H4BrF) with a bromine substituent at the para position (4th) and a fluorine substituent at the ortho position (2nd) [].
    • A hydroxyl group (OH) [].
    • Two oxygen atoms (O) from the diethanolamine ester group [].

The N-butyldiethanolamine ester group likely provides solubility and biocompatibility compared to the parent compound, 4-bromo-2-fluorophenylboronic acid []. The presence of the boron atom with its vacant p orbital makes the molecule a potential Lewis acid, which can participate in reactions with Lewis bases [].


Chemical Reactions Analysis

  • Suzuki-Miyaura coupling: The boron atom can react with organic halides (RX) in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction is widely used in organic synthesis for creating complex organic molecules.

Physical And Chemical Properties Analysis

No data on the physical and chemical properties of 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester, such as melting point, boiling point, solubility, or stability, is currently available.

  • As a Lewis acid: The boron atom can reversibly bind to electron donors (Lewis bases) to form complexes. This property could be useful for various applications, such as catalysis or sensing.
  • As a building block in organic synthesis: The molecule's functional groups could be used to create more complex organic molecules with desired properties.
  • As a potential probe molecule: The combination of the bromo and fluoro substituents might allow the molecule to interact with specific biological targets for diagnostic or therapeutic purposes (further research is needed).

Hydrogen Bond Acceptor Count

4

Exact Mass

343.07545 g/mol

Monoisotopic Mass

343.07545 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-11-23

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